molecular formula C13H9ClN4OS3 B2780082 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 864919-55-1

2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2780082
CAS No.: 864919-55-1
M. Wt: 368.87
InChI Key: WHXUHNMFTSWNDO-UHFFFAOYSA-N
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Description

2-((3-(2-Chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted with a 2-chlorophenyl group at position 3 and a thioether-linked acetamide moiety at position 3. The acetamide group is further substituted with a thiazol-2-yl ring. This compound belongs to a class of molecules known for their diverse pharmacological activities, including antimicrobial, anticonvulsant, and enzyme-inhibitory properties, attributed to the synergistic effects of the thiadiazole, thiazole, and chlorophenyl substituents . Its synthesis typically involves coupling reactions between thiol-containing heterocycles and halogenated acetamides under nucleophilic conditions .

Properties

IUPAC Name

2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN4OS3/c14-9-4-2-1-3-8(9)11-17-13(22-18-11)21-7-10(19)16-12-15-5-6-20-12/h1-6H,7H2,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXUHNMFTSWNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NSC(=N2)SCC(=O)NC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN4OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate chlorophenyl derivative under acidic conditions.

    Thioether Formation: The thiadiazole derivative is then reacted with a thiazole derivative in the presence of a base to form the thioether linkage.

    Acetamide Formation: Finally, the thioether compound is reacted with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Acylation of Amines

  • Chloroacetyl chloride reacts with amines (e.g., thiazol-2-ylamine) to form intermediate chloroacetamides .

  • Reaction conditions: Triethylamine as a base, controlled temperature (0–5°C) .

Thiol Coupling

  • Chloroacetamide intermediates react with thiadiazole-2-thiol derivatives (e.g., 3a–f ) in acetone/K₂CO₃ to form the final product .

  • Example:

    Chloroacetamide+Thiadiazole-thiolAcetone, K₂CO₃Target Compound\text{Chloroacetamide} + \text{Thiadiazole-thiol} \xrightarrow{\text{Acetone, K₂CO₃}} \text{Target Compound}

    Reaction monitored via TLC and purified by recrystallization .

Key Reaction Types

The compound participates in several chemical transformations, summarized below:

Oxidation Reactions

  • Thiadiazole sulfur atoms undergo oxidation to form sulfoxides or sulfones under oxidizing conditions (e.g., H₂O₂ or mCPBA).

  • Example:

    Thiadiazole-SHOxidizing AgentThiadiazole-SO or Thiadiazole-SO₂\text{Thiadiazole-SH} \xrightarrow{\text{Oxidizing Agent}} \text{Thiadiazole-SO} \text{ or Thiadiazole-SO₂}

Nucleophilic Substitution

  • The acetamide group (-NHCO-) can act as a nucleophile, reacting with electrophilic centers (e.g., alkyl halides).

  • Susceptible to displacement reactions under basic conditions.

Hydrolysis

  • Hydrolysis of the thiadiazole ring under acidic/basic conditions may cleave the heterocyclic structure, yielding thiols or amides.

Structural Stability and Reactivity

The compound’s stability is influenced by its thiadiazole and acetamide moieties. Key observations:

  • Thiadiazole Reactivity :

    • The sulfur atom in position 5 of the thiadiazole ring participates in nucleophilic reactions .

    • Electron-withdrawing groups (e.g., Cl) on the 2-chlorophenyl substituent enhance reactivity.

  • Acetamide Functional Group :

    • Hydrogen bonding via the amide proton (-NHCO-) contributes to stability .

    • Susceptible to hydrolysis under extreme pH conditions.

Biological Activity Correlation

Cytotoxic properties of thiadiazole derivatives often correlate with their reactivity profiles. For example:

  • Anticancer Activity : Thiadiazole-2-thioacetamides show IC₅₀ values in the micromolar range against cancer cell lines (e.g., SK-MEL-2) .

  • Enzyme Inhibition : Interactions with targets like α-glucosidase involve hydrogen bonding and π-π stacking, influenced by the compound’s structural flexibility .

Analytical Techniques

Key methods to characterize reaction products and intermediates:

Technique Purpose Example Data
NMR Spectroscopy Confirm methylene (-SCH₂CO-) and amide protonsSinglet at δ 4.30–4.35 ppm for -SCH₂CO-
Mass Spectrometry Verify molecular weight and fragmentationMolecular ion peak at m/z 348.83
IR Spectroscopy Identify functional groups (e.g., amide C=O)Stretching bands for -NHCO- and S-S

Reaction Mechanism Insights

Docking studies reveal interactions with biological targets:

  • Hydrogen Bonding : Amide proton interacts with enzyme residues (e.g., PRO 309) .

  • Hydrophobic Interactions : Thiadiazole and thiazole rings engage in π-π stacking with aromatic residues (e.g., PHE 157) .

Future Research Directions

  • Optimization of Synthesis : Improving yields and reducing reaction times via alternative solvents or catalysts .

  • Structure-Activity Relationships : Exploring substituent effects on thiadiazole reactivity and biological potency .

  • Stability Studies : Investigating degradation pathways under physiological conditions.

Scientific Research Applications

Structural Overview

ComponentDescription
Thiadiazole RingKnown for various biological activities, including antimicrobial and anticancer properties.
Chlorophenyl GroupEnhances lipophilicity, aiding in cellular penetration.
Thiazolyl Acetamide MoietyContributes to the compound's pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant antimicrobial properties. The thiadiazole ring has been associated with antibacterial and antifungal activities due to its ability to interact with microbial enzymes and disrupt cellular processes.

Summary of Antimicrobial Activity

CompoundMicrobial TargetActivityReference
This compoundStaphylococcus aureusInhibitory
2-amino-1,3,4-thiadiazole derivativesVarious bacteriaBroad-spectrum
Thiadiazole derivativesFungi (Candida spp.)Effective

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. These studies demonstrated its ability to inhibit the growth of multiple cancer cell lines.

Anticancer Activity Findings

Cell LineIC50 (µg/mL)Mechanism of ActionReference
MCF-7 (breast cancer)0.28Induction of apoptosis via caspase activation
A549 (lung cancer)0.52Inhibition of tubulin polymerization
Jurkat E6.1 (T-cell leukemia)Not specifiedCell cycle arrest in G1 phase

Case Studies

Several studies have highlighted the efficacy of thiadiazole derivatives similar to this compound:

  • Anticancer Study on MCF-7 Cells : A study demonstrated that a related thiadiazole derivative showed an IC50 value of 0.28 µg/mL against MCF-7 cells and induced apoptosis through caspase activation pathways.
  • Antimicrobial Efficacy Against Resistant Strains : Research has shown that thiadiazole derivatives possess activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), indicating their potential as novel antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens. The exact pathways and molecular targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Key Research Findings

Thiadiazole vs. Triazole Cores : Thiadiazole derivatives generally exhibit lower neurotoxicity but comparable anticonvulsant activity to triazole analogues, as seen in MES/scPTZ rodent models .

Chlorophenyl vs. Fluorophenyl Groups : Chlorophenyl-substituted compounds show higher lipophilicity and CNS penetration, while fluorophenyl analogues demonstrate improved metabolic stability .

Synthetic Accessibility : Thiadiazole-thioacetamides are synthesized in higher yields (70–85%) compared to triazole derivatives (50–60%) due to favorable thiol-nucleophile reactivity .

Biological Activity

The compound 2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a member of the thiadiazole family, known for its diverse biological activities. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.

1. Structural Overview

The compound features a thiadiazole ring linked to a 2-chlorophenyl group and an acetamide functional group. The structural characteristics suggest that it may interact with various biological targets, making it a candidate for pharmacological studies. The synthesis typically involves several key reactions, including the formation of the thiadiazole ring from thiosemicarbazide and chlorophenyl derivatives, followed by the introduction of the acetamide group.

2.1 Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to This compound exhibit significant antibacterial and antifungal activities:

  • Antibacterial Effects : Studies have shown that thiadiazole derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. For instance, compounds have demonstrated effectiveness against Staphylococcus epidermidis and Streptococcus haemolyticus .
  • Antifungal Properties : The compound has also been evaluated for antifungal activity against strains like Candida albicans, with promising results .

2.2 Anticancer Potential

The anticancer properties of thiadiazole derivatives are noteworthy. In vitro studies reveal that This compound can inhibit cancer cell proliferation effectively:

  • It has shown cytotoxic effects on various cancer cell lines, including MDA-MB-231 (breast cancer), with IC50 values comparable to standard chemotherapeutics like cisplatin .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Enzyme Inhibition : Thiadiazole derivatives often act as enzyme inhibitors, which is crucial for their antimicrobial and anticancer effects. For example, they may inhibit enzymes critical for bacterial survival or cancer cell proliferation .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have indicated that these compounds can effectively bind to active sites of target proteins involved in disease mechanisms .

3. Synthesis and Characterization

The synthesis of This compound generally follows these steps:

  • Formation of the Thiadiazole Ring : React thiosemicarbazide with a chlorophenyl derivative.
  • Thioether Formation : The resultant thiadiazole is reacted with a thiazole derivative under basic conditions.
  • Acetamide Formation : Finally, the thioether compound is treated with acetic anhydride to yield the acetamide .

Case Study 1: Antimicrobial Activity Evaluation

A recent study evaluated several thiadiazole derivatives against Xanthomonas oryzae and found that some exhibited significant antibacterial effects at concentrations as low as 100 μg/mL . This highlights the potential of these compounds in agricultural applications as pesticides.

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer activity, derivatives similar to our compound were tested against various cancer cell lines. Results showed that certain modifications to the thiadiazole structure enhanced cytotoxicity significantly compared to existing treatments .

5. Conclusion

The compound This compound represents a promising candidate in the search for new therapeutic agents due to its diverse biological activities, particularly in antimicrobial and anticancer applications. Ongoing research into its mechanisms of action and further structural modifications could lead to enhanced efficacy and specificity in clinical settings.

Tables

Biological ActivityTarget Organisms/CellsIC50/Effectiveness
AntibacterialStaphylococcus epidermidis, Streptococcus haemolyticusModerate to high
AntifungalCandida albicansEffective
AnticancerMDA-MB-231 (breast cancer)Comparable to cisplatin

Q & A

Q. What strategies enhance the compound’s stability during long-term storage?

  • Methodological Answer :
  • Lyophilization : Store as lyophilized powder under argon at -80°C to prevent hydrolysis of the thioether bond .
  • Excipient Screening : Add antioxidants (e.g., BHT) to DMSO stock solutions to inhibit radical-mediated degradation .

Tables for Critical Data

Property Value/Method Reference
LogP (Experimental)3.2 ± 0.1 (Shake-flask, octanol/water)
Aqueous Solubility (25°C)8.7 µM (pH 7.4, UV-Vis)
Plasma Protein Binding92% (Equilibrium dialysis, human plasma)
CYP3A4 Inhibition (IC₅₀)>100 µM (Fluorometric assay)

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